Acide ascorbique 3-sulfate

Vue d'ensemble

Description

L-Ascorbic Acid 3-Sulfate (L-AA3S) is an important metabolite of Vitamin C, and is a key component of the human body's antioxidant defense system. It is involved in the biosynthesis of collagen and other proteins, and in the regulation of cell growth and differentiation. It is also a potent antioxidant, and has been studied for its potential role in the prevention and treatment of a variety of diseases.

Applications De Recherche Scientifique

Science de l'environnement et recherche sur la pollution

L'acide ascorbique 3-sulfate a été utilisé dans la science de l'environnement et la recherche sur la pollution. En particulier, il a été introduit dans le processus d'activation traditionnel du persulfate (PS) en utilisant la magnétite (Fe 3 O 4) comme activateur {svg_1}. L'efficacité de dégradation de la sulfadimidine (SM2) a été améliorée de 30% à 93% en 3 heures, et le taux d'élimination observé était environ 8,0 fois plus élevé que celui du système Fe 3 O 4 /PS {svg_2}.

Remédiation des eaux souterraines

L'this compound a été utilisé dans la remédiation des eaux souterraines. Un système Fe (II)/PS amélioré par l'acide ascorbique a été développé pour la dégradation de la tétracycline (TC) contaminée les eaux souterraines {svg_3}. Le taux de dégradation de la TC dans le système Fe (II)/PS/AA en conditions acides est plus élevé que celui en conditions alcalines {svg_4}.

Synthèse enzymatique

L'this compound peut être utilisé dans la synthèse enzymatique {svg_5}. Différentes enzymes sont utilisées dans le processus et des efforts sont déployés pour optimiser les conditions de réaction, la spécificité du substrat et les propriétés enzymatiques {svg_6}.

Applications de tensioactifs

L'this compound peut être utilisé dans des applications de tensioactifs {svg_7}. Ces tensioactifs sont utilisés comme agent antistatique, agent émulsifiant et dispersant et inhibiteur de corrosion {svg_8}.

Activité antioxydante et anti-inflammatoire

L'this compound a une activité antioxydante et anti-inflammatoire {svg_9}. Il peut inhiber NOX dans les cellules endothéliales microvasculaires, ce qui peut réduire le développement de la septicémie {svg_10}.

Mécanisme D'action

Target of Action

Ascorbic acid 3-sulfate, also known as L-AscorbicAcid3-Sulfate or l-ascorbic acid 3-sulfate, primarily targets small-molecule antioxidants, including tocopherol, glutathione, and thioredoxin . It also serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .

Mode of Action

Ascorbic acid 3-sulfate interacts with its targets in a complex manner. It can stimulate the biosynthesis and activation of antioxidant enzymes, such as superoxide dismutase, catalase, or glutathione peroxidase . It forms a complex with Fe 3+ followed by reduction to Fe 2+, which may potentiate free radical production .

Biochemical Pathways

Ascorbic acid 3-sulfate affects several biochemical pathways. It plays a role in gene expression, differentiation, and redox homeostasis . It also contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . Furthermore, it is involved in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .

Pharmacokinetics

The pharmacokinetics of ascorbic acid 3-sulfate involve its absorption, distribution, metabolism, and excretion (ADME). Ascorbic acid 3-sulfate is a water-soluble vitamin that is used to correct vitamin C deficiency and to increase the intestinal absorption of iron . .

Result of Action

The molecular and cellular effects of ascorbic acid 3-sulfate’s action are diverse. It acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress . It also supports the action of other exogenous antioxidants, mainly polyphenols . Moreover, it can have pro-oxidant effects in the presence of free transition metals .

Action Environment

The action of ascorbic acid 3-sulfate can be influenced by various environmental factors. For instance, its antioxidant properties can be enhanced in the presence of other antioxidants, while its pro-oxidant effects can be triggered in the presence of free transition metals . Additionally, the scarcity of ascorbic acid in typical cell cultures raises concerns about their ability to accurately recapitulate toxic and other responses in vivo .

Orientations Futures

Analyse Biochimique

Biochemical Properties

L-Ascorbic Acid 3-Sulfate, like its parent compound ascorbic acid, is likely to participate in various biochemical reactions. Ascorbic acid is known for its antioxidant properties, readily scavenging reactive oxygen and nitrogen species associated with lipid peroxidation, DNA damage, and protein alteration

Cellular Effects

Ascorbic acid is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that L-Ascorbic Acid 3-Sulfate might have similar effects, but specific studies are required to confirm this.

Molecular Mechanism

Ascorbic acid acts as a reducing agent, donating electrons in various biochemical reactions . It’s possible that L-Ascorbic Acid 3-Sulfate might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

L-Ascorbic Acid 3-Sulfate is likely involved in similar metabolic pathways as ascorbic acid. Ascorbic acid is part of the L-galactose pathway and D-galacturonic acid pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . It’s plausible that L-Ascorbic Acid 3-Sulfate might be involved in similar pathways.

Transport and Distribution

Ascorbic acid is known to cross the lipid bilayer by unassisted diffusion and active transport by sodium vitamin C transporter (SVCT) membrane proteins . L-Ascorbic Acid 3-Sulfate might be transported and distributed in a similar manner.

Propriétés

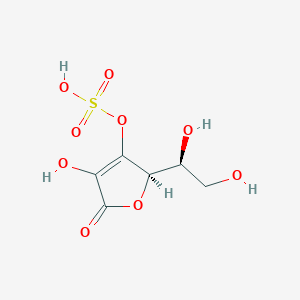

IUPAC Name |

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O9S/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFZPSQPKNIVMT-ZAFYKAAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286477 | |

| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22430-27-9 | |

| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22430-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ascorbic acid 3-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

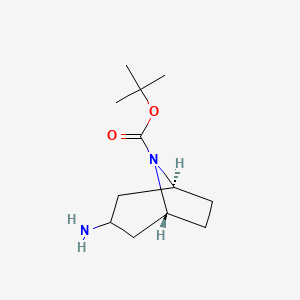

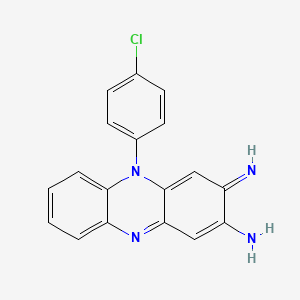

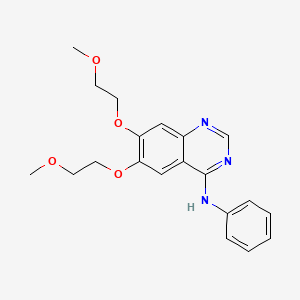

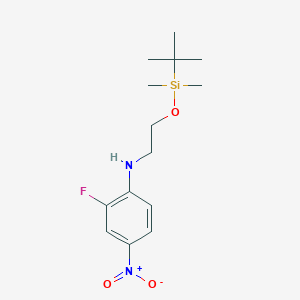

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the ferric chloride reaction with L-Ascorbic Acid 3-Phosphate and how does it relate to L-Ascorbic Acid 3-Sulfate?

A: The reaction of L-Ascorbic Acid 3-Phosphate with ferric chloride produces a wine-red complex, indicating chelation []. This reaction is crucial because it highlights the importance of the enolic group and a vicinal phosphate group for chelate formation. Although the provided research doesn't directly investigate the ferric chloride reaction with L-Ascorbic Acid 3-Sulfate, it states that this compound, unlike L-Ascorbic Acid 3-Phosphate, does not produce a color reaction with ferric chloride []. This suggests that the presence of a phosphate group, rather than a sulfate group, is essential for the observed chelation with iron (III) in this context.

Q2: The research mentions the nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate. Can you elaborate on the significance of this finding?

A: While the provided abstract [] doesn't detail the study's findings, the mention of nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate suggests a potential biological role of this compound. Sulfation is a common biological modification that can alter a molecule's properties and functions. Further investigation into this nonenzymatic reaction could reveal whether L-Ascorbic Acid 3-Sulfate acts as a sulfate donor in biological systems and its potential implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.